REACTION_CXSMILES
|
[C:1]1(=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[NH:7]1[CH2:12][CH2:11][CH:10]([O:13][C:14]2[N:19]=[CH:18][C:17]([C:20]3[CH:25]=[CH:24][C:23]([C:26]#[N:27])=[CH:22][CH:21]=3)=[CH:16][N:15]=2)[CH2:9][CH2:8]1>[Cl-].[Zn+2].[Cl-].[Na].CO>[CH:1]1([N:7]2[CH2:8][CH2:9][CH:10]([O:13][C:14]3[N:15]=[CH:16][C:17]([C:20]4[CH:25]=[CH:24][C:23]([C:26]#[N:27])=[CH:22][CH:21]=4)=[CH:18][N:19]=3)[CH2:11][CH2:12]2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3.4.5,^1:30|
|
Name
|
|
Quantity
|
0.022 mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
solution
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
46 mg
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)OC1=NC=C(C=N1)C1=CC=C(C=C1)C#N
|
Name
|
zinc chloride sodium
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-].[Na]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified
|
Type
|
CUSTOM
|
Details
|
through partitioning thin-layer chromatography (chloroform:methanol=10:1)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)N1CCC(CC1)OC1=NC=C(C=N1)C1=CC=C(C=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |